3-Formylrifamycin SV is derived from rifamycin SV, which is produced by the fermentation of the bacterium Amycolatopsis mediterranei. The natural rifamycins have been extensively studied and modified to improve their pharmacological properties. The specific synthesis of 3-formylrifamycin SV involves chemical reactions that alter the functional groups of rifamycin SV, enhancing its antimicrobial effectiveness.
Chemically, 3-formylrifamycin SV belongs to the class of ansamycin antibiotics. Its systematic name is 3-formyl-4-[(4-methyl-1-piperazinyl)methyl]rifamycin SV, and it is classified under the following identifiers:
The synthesis of 3-formylrifamycin SV can be accomplished through several methods, primarily focusing on the modification of rifamycin SV. One notable method involves the acid hydrolysis of 3-aminomethylrifamycin SV in the presence of hydrochloric acid and water, which leads to the formation of the aldehyde derivative. This method does not require oxidants, which can lead to unwanted side products.
The molecular structure of 3-formylrifamycin SV features a complex arrangement typical of rifamycins, characterized by a naphthoquinone moiety and an amine side chain. The presence of a formyl group at the C-3 position is crucial for its biological activity.
3-Form
The journey to 3-Formylrifamycin SV began with the 1959 isolation of Rifamycin B from Amycolatopsis mediterranei (formerly Nocardia mediterranei) by researchers at Dow-Lepetit Laboratories (Milan, Italy). Rifamycin B exhibited minimal antimicrobial activity due to poor cellular penetration, but its structural plasticity sparked extensive chemical modification programs. Early transformations revealed that spontaneous oxidation and hydrolysis converted Rifamycin B into more active derivatives: Rifamycin O → Rifamycin S → Rifamycin SV. Rifamycin SV emerged as the first clinically useful derivative, effective against Gram-positive bacteria and tuberculosis via parenteral routes, but its low oral bioavailability limited therapeutic utility [1] [4] [5].
To overcome absorption limitations, scientists systematically modified functional groups of Rifamycin SV. The C-3 position proved exceptionally receptive to chemical alterations. In the mid-1960s, targeted formylation at this position yielded 3-Formylrifamycin SV (CAS 13292-22-3), a dark-red crystalline solid with the molecular formula C₃₈H₄₇NO₁₃ (molecular weight: 725.78 g/mol). This compound served as the essential chemical scaffold for synthesizing hydrazone derivatives, culminating in the discovery of rifampin (RMP) in 1966—the first orally bioavailable rifamycin [1] [4] [6]. The development pipeline illustrates this evolution:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7